4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid
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Overview
Description
4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid is a complex organic compound that features a pyrrole ring, a benzoic acid moiety, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid typically involves the following steps:
Formation of the Pyrrole Derivative: The starting material, 1-methyl-1H-pyrrole, undergoes acetylation to form 1-(1-methyl-1H-pyrrol-2-yl)ethanone.
Hydrazone Formation: The ethanone derivative reacts with hydrazine to form the corresponding hydrazone.
Condensation with Benzoic Acid: The hydrazone is then condensed with 4-formylbenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitrobenzoic acids or halobenzoic acids.
Scientific Research Applications
4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrrol-2-yl)ethanone: A precursor in the synthesis of the target compound.
4-(1H-pyrrol-1-yl)benzoic acid: A structurally related compound with similar chemical properties.
Pyrrolidine derivatives: Compounds with a pyrrole ring that exhibit similar biological activities.
Uniqueness
4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazone linkage and benzoic acid moiety differentiate it from other pyrrole derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H15N3O3 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
4-[(E)-[[2-(1-methylpyrrol-2-yl)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C15H15N3O3/c1-18-8-2-3-13(18)9-14(19)17-16-10-11-4-6-12(7-5-11)15(20)21/h2-8,10H,9H2,1H3,(H,17,19)(H,20,21)/b16-10+ |
InChI Key |
VXSSDWZLWKFNRG-MHWRWJLKSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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